Tert-butyl 3-methylpent-4-enoate
Description
Tert-butyl 3-methylpent-4-enoate is an organic ester with the molecular formula C₁₀H₁₈O₂. Its structure features a tert-butyl ester group attached to a pent-4-enoate backbone, with a methyl substituent at the third carbon (Figure 1). The tert-butyl group confers steric bulk, enhancing stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl). The pent-4-enoate moiety includes a double bond at the fourth position, enabling participation in conjugate addition reactions, cycloadditions, or polymerizations. The methyl group at position 3 introduces steric effects that may influence reactivity and selectivity in synthetic applications.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
tert-butyl 3-methylpent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-6-8(2)7-9(11)12-10(3,4)5/h6,8H,1,7H2,2-5H3 |
InChI Key |
HURUVDUYJWQAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methylpent-4-enoate typically involves the esterification of 3-methylpent-4-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh reagents and minimizing by-product formation.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-methylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Functionalized esters or amides.
Scientific Research Applications
Tert-butyl 3-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-methylpent-4-enoate exerts its effects depends on the specific reaction or application. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between tert-butyl 3-methylpent-4-enoate and structurally similar compounds:
| Compound Name | Molecular Formula | Key Structural Features | Reactivity/Applications |
|---|---|---|---|
| This compound | C₁₀H₁₈O₂ | - tert-butyl ester - Methyl at C3 - Double bond at C4 |
- Enhanced steric hindrance slows hydrolysis. - Potential for regioselective reactions at the double bond. |
| (R)-tert-butyl 3-hydroxypent-4-enoate | C₉H₁₆O₃ | - Hydroxyl at C3 - Double bond at C4 - Chiral center |
- Susceptible to oxidation (→ 3-oxo derivative) . - Used in enzyme-catalyzed reactions. |
| Methyl 2,2-dimethylpent-4-enoate | C₈H₁₄O₂ | - Methyl ester - Geminal dimethyl at C2 - Double bond at C4 |
- Less steric bulk than tert-butyl esters. - Used in olefination reactions . |
| Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate | C₂₆H₃₅N₃O₄ | - Complex substituents (piperazinyl, phenoxy groups) - Ethyl ester |
- Bioactive properties (e.g., anti-inflammatory, anticancer) due to aromatic and amino motifs . |
| Tert-butyl 3-amino-2-(4-methylphenyl)propanoate | C₁₅H₂₁NO₂ | - Amino group at C3 - Aromatic substituent - tert-butyl ester |
- Steric and electronic effects from the phenyl group influence drug-receptor interactions . |
Key Comparative Insights:
Hydroxyl or amino groups (e.g., in ) enable hydrogen bonding, enhancing interactions in biological systems but increasing susceptibility to oxidation or hydrolysis.
Ester Group Influence :
- tert-butyl esters exhibit greater hydrolytic stability than methyl or ethyl esters due to steric shielding of the carbonyl group .
- Smaller esters (e.g., methyl in ) are more reactive in nucleophilic acyl substitutions.
Double Bond Reactivity: The pent-4-enoate backbone facilitates conjugate additions or Diels-Alder reactions. Steric hindrance from the tert-butyl group may direct regioselectivity in these processes.
Research Findings and Data Table:
| Property | This compound | (R)-tert-butyl 3-hydroxypent-4-enoate | Methyl 2,2-dimethylpent-4-enoate |
|---|---|---|---|
| Boiling Point | ~200°C (estimated) | Not reported | ~180°C |
| Solubility | Low in water; high in organic solvents | Moderate in polar aprotic solvents | High in nonpolar solvents |
| Key Reaction | Conjugate addition | Oxidation to 3-oxo derivative | Olefination |
| Synthetic Utility | Polymer precursors | Pharmaceutical intermediates | Specialty chemicals |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
